"synthesis and properties of Methyl 2,2-dichloropropionate"
"synthesis and properties of Methyl 2,2-dichloropropionate"
An In-depth Technical Guide to the Synthesis and Properties of Methyl 2,2-dichloropropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,2-dichloropropionate (CAS No. 17640-02-7), also known as Dalapon-methyl, is a chlorinated ester of propionic acid.[1][2] Its structural features make it a potentially useful intermediate in organic synthesis for the introduction of a gem-dichloro-substituted propyl moiety. This document provides a comprehensive overview of its synthesis, physical and chemical properties, and safety information, tailored for a technical audience.
Synthesis of Methyl 2,2-dichloropropionate
The most direct and common method for the synthesis of Methyl 2,2-dichloropropionate is the acid-catalyzed esterification of 2,2-dichloropropionic acid with methanol. This reaction, a classic Fischer esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack from methanol and subsequent dehydration to yield the ester.
General Reaction Scheme
CH₃CCl₂COOH + CH₃OH ⇌ [H⁺ catalyst] ⇌ CH₃CCl₂COOCH₃ + H₂O
(2,2-Dichloropropionic Acid + Methanol ⇌ Methyl 2,2-dichloropropionate + Water)
Synthesis Workflow Diagram
The overall process from starting materials to the purified product can be visualized as follows:
Caption: Figure 1: General Synthesis Workflow
Detailed Experimental Protocol (Fischer Esterification)
This protocol is a representative procedure based on the principles of Fischer esterification for converting carboxylic acids to esters.[3][4]
Materials:
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2,2-Dichloropropionic acid (1.0 mol, 142.96 g)[5]
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Anhydrous Methanol (used as solvent and reagent, ~10-20 mol excess)
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Concentrated Sulfuric Acid (catalyst, ~2-5% of the acid weight)
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Saturated Sodium Bicarbonate solution
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Saturated Sodium Chloride solution (Brine)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
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Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2-dichloropropionic acid.
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Add a significant excess of anhydrous methanol to the flask. Methanol acts as both a reagent and the solvent, and using it in excess helps to drive the equilibrium towards the product side.
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Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the stirring mixture. The addition is exothermic and should be done with caution.
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Reaction: Heat the mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed.
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Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.
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Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted 2,2-dichloropropionic acid. Perform this step cautiously due to CO₂ evolution. Continue addition until the aqueous layer is neutral or slightly basic.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) two to three times. Combine the organic layers.
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Washing & Drying: Wash the combined organic layers with water and then with brine to remove residual water-soluble impurities. Dry the organic layer over an anhydrous drying agent like magnesium sulfate, then filter.
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Solvent Removal & Purification: Remove the bulk of the solvent using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure Methyl 2,2-dichloropropionate.
Physical and Chemical Properties
The known physical and chemical properties of Methyl 2,2-dichloropropionate are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆Cl₂O₂ | [1][6] |
| Molecular Weight | 157.00 g/mol | [1] |
| CAS Number | 17640-02-7 | [1][2] |
| Appearance | Colorless Liquid | |
| Boiling Point | 39-40 °C @ 15 Torr | [1] |
| Density | 1.2934 g/cm³ | [1] |
| Flash Point | 40 °C | [1] |
| Synonyms | Dalapon-methyl, Methyl 2,2-dichloropropanoate | [1][2] |
Spectroscopic Data (Predicted)
| Technique | Predicted Signals |
| ¹H NMR | Two singlets are expected: • A singlet around 3.8-4.0 ppm for the ester methyl protons (-COOCH₃). • A singlet around 2.2-2.4 ppm for the C3 methyl protons (CH₃-CCl₂). The signal for 2,2-dichloropropane (CH₃CCl₂CH₃) appears at 2.21 ppm.[7] |
| ¹³C NMR | Four distinct signals are expected: • A signal for the carbonyl carbon (-C =O) around 165-170 ppm. • A signal for the quaternary C2 carbon (-C Cl₂) around 80-90 ppm. • A signal for the ester methyl carbon (-OC H₃) around 50-55 ppm. • A signal for the C3 methyl carbon (C H₃-CCl₂) around 30-35 ppm. |
| IR | Key absorption bands are expected: • A strong, sharp C=O (ester carbonyl) stretch around 1740-1760 cm⁻¹. • C-O (ester) stretches in the 1100-1300 cm⁻¹ region. • C-Cl stretches in the 600-800 cm⁻¹ region. • C-H (aliphatic) stretches just below 3000 cm⁻¹. |
Purification
The primary method for purifying Methyl 2,2-dichloropropionate is fractional distillation , typically under reduced pressure to prevent decomposition at high temperatures.
Purification Workflow Diagram
Caption: Figure 2: Purification by Fractional Distillation
Safety and Handling
Based on available data for Dalapon-methyl ester, the compound presents several hazards.
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Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
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Handling: Should be handled in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Store in a cool, dry place.[1]
References
- 1. DALAPON-METHYL ESTER | 17640-02-7 [chemicalbook.com]
- 2. Methyl 2,2-dichloropropanoate | CAS#:17640-02-7 | Chemsrc [chemsrc.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester synthesis by esterification [organic-chemistry.org]
- 5. 2,2-Dichloropropionic acid - Wikipedia [en.wikipedia.org]
- 6. PubChemLite - Methyl 2,2-dichloropropanoate (C4H6Cl2O2) [pubchemlite.lcsb.uni.lu]
- 7. 2,2-DICHLOROPROPANE(594-20-7) 1H NMR spectrum [chemicalbook.com]
